molecular formula C7H2Br2FN B1409967 3,4-Dibromo-5-fluorobenzonitrile CAS No. 1803777-02-7

3,4-Dibromo-5-fluorobenzonitrile

Cat. No.: B1409967
CAS No.: 1803777-02-7
M. Wt: 278.9 g/mol
InChI Key: RAGZZRWFSZGNHR-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzonitrile: is an organic compound with the molecular formula C7H2Br2FN It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method is the direct bromination using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the ammoxidation process, which involves the reaction of a suitable precursor with ammonia and air in the presence of a catalyst, can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 3,4-Dibromo-5-fluoroaniline.

    Oxidation: 3,4-Dibromo-5-fluorobenzoic acid.

Scientific Research Applications

3,4-Dibromo-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a building block for the synthesis of biologically relevant molecules.

    Medicine: Investigated for its potential use in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

    3,4-Dibromo-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    3,4-Dibromo-5-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.

    3,4-Dibromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 3,4-Dibromo-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .

Properties

IUPAC Name

3,4-dibromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZZRWFSZGNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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